Spectroscopic and Spectrometric Characterization of (E)-butyl 2-cyano-3-phenylacrylate: A Technical Guide
Spectroscopic and Spectrometric Characterization of (E)-butyl 2-cyano-3-phenylacrylate: A Technical Guide
Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted quantitative data for (E)-butyl 2-cyano-3-phenylacrylate. These predictions are derived from data for analogous compounds, such as (E)-ethyl 2-cyano-3-phenylacrylate.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.3 | Singlet | 1H | =CH-Ph |
| ~7.9-8.0 | Multiplet | 2H | Aromatic (ortho) |
| ~7.5-7.6 | Multiplet | 3H | Aromatic (meta, para) |
| ~4.3 | Triplet | 2H | -OCH₂- |
| ~1.7-1.8 | Multiplet | 2H | -OCH₂CH₂- |
| ~1.4-1.5 | Multiplet | 2H | -CH₂CH₃ |
| ~0.9-1.0 | Triplet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (ester) |
| ~155 | =C(CN)CO₂Bu |
| ~133 | Aromatic (ipso-C) |
| ~131 | Aromatic (para-C) |
| ~130 | Aromatic (ortho-C) |
| ~129 | Aromatic (meta-C) |
| ~115 | C≡N |
| ~104 | =CH-Ph |
| ~67 | -OCH₂- |
| ~30 | -OCH₂CH₂- |
| ~19 | -CH₂CH₃ |
| ~13 | -CH₃ |
Table 3: Predicted Infrared (IR) Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2960-2850 | C-H stretch (aliphatic) |
| ~2220 | C≡N stretch (nitrile) |
| ~1730 | C=O stretch (ester) |
| ~1620 | C=C stretch (alkene) |
| ~1580, 1490, 1450 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Assignment |
| 229.11 | [M]⁺ (Molecular Ion) |
| 173.06 | [M - C₄H₈]⁺ |
| 156.05 | [M - OC₄H₉]⁺ |
| 128.04 | [C₉H₅N]⁺ |
| 102.05 | [C₇H₅N]⁺ |
| 77.04 | [C₆H₅]⁺ |
| 57.07 | [C₄H₉]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic and spectrometric data for (E)-butyl 2-cyano-3-phenylacrylate.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
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Sample Preparation: Approximately 10-20 mg of the sample would be dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) would be added as an internal standard (0 ppm).
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¹H NMR Acquisition: Proton NMR spectra would be acquired at room temperature. Key parameters would include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans would be collected.
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¹³C NMR Acquisition: Carbon-13 NMR spectra would be acquired using a proton-decoupled pulse sequence. Key parameters would include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Typically, 1024 scans would be accumulated to achieve a good signal-to-noise ratio.
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Data Processing: The raw data would be Fourier transformed, and the resulting spectra would be phased and baseline corrected. Chemical shifts would be referenced to the TMS signal at 0 ppm.
2.2 Infrared (IR) Spectroscopy
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Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.
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Sample Preparation: A small amount of the neat liquid or solid sample would be placed directly onto the diamond crystal of the ATR accessory.
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Acquisition: The spectrum would be recorded in the range of 4000-400 cm⁻¹. A total of 16 scans would be co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal would be collected prior to the sample measurement and automatically subtracted from the sample spectrum.
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Data Processing: The resulting transmittance or absorbance spectrum would be analyzed to identify the characteristic absorption bands of the functional groups.
2.3 Mass Spectrometry (MS)
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Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
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Sample Preparation: The sample would be dissolved in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. This solution would then be further diluted to the low µg/mL or ng/mL range with the same solvent.
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Acquisition: The diluted sample solution would be introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer would be operated in positive ion mode to detect the protonated molecule [M+H]⁺ or the molecular ion [M]⁺. The data would be acquired over a mass range of m/z 50-500. For fragmentation analysis (MS/MS), the molecular ion would be isolated and subjected to collision-induced dissociation (CID).
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Data Processing: The acquired mass spectra would be analyzed to determine the exact mass of the molecular ion and to identify the m/z values of the fragment ions. This information would be used to confirm the molecular formula and to elucidate the structure of the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of (E)-butyl 2-cyano-3-phenylacrylate.
